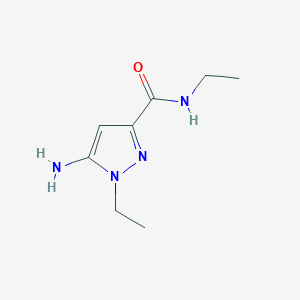
4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid is a complex organic compound characterized by its unique structure, which includes a dichloroaniline moiety, a pyridine ring, and a butanoic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid typically involves multiple steps, starting with the preparation of 2,5-dichloroaniline and pyridin-2-ylmethylamine. These starting materials undergo a series of reactions, including amidation, oxidation, and coupling reactions, under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and advanced purification techniques to ensure high yield and purity. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the synthesis.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The butanoic acid group can be oxidized to form carboxylic acids.
Reduction: The dichloroaniline moiety can be reduced to form aniline derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Aniline derivatives and other reduced forms.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, herbicides, and other chemical products.
作用機序
The mechanism by which 4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
2,5-Dichloroaniline: A structural analog with similar reactivity but lacking the pyridine and butanoic acid groups.
Pyridin-2-ylmethylamine: A simpler compound that forms part of the structure of the target compound.
Butanoic Acid Derivatives: Other derivatives of butanoic acid with different substituents.
Uniqueness: 4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and versatility set it apart from simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
4-(2,5-dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-10-4-5-12(18)13(7-10)21-15(22)8-14(16(23)24)20-9-11-3-1-2-6-19-11/h1-7,14,20H,8-9H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUACMPIZEXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
![4-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2874881.png)
![3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2874882.png)

![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)



![N-[(1-benzyl-1H-indol-3-yl)carbonyl]glycylglycine](/img/structure/B2874893.png)

![8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2874895.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874898.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2874899.png)
